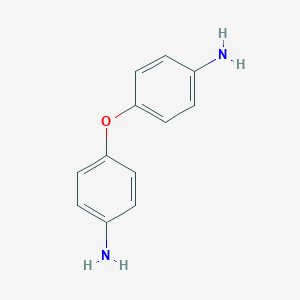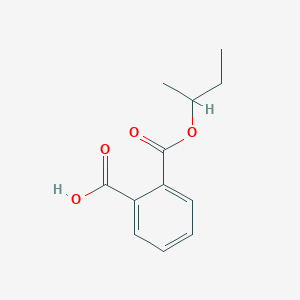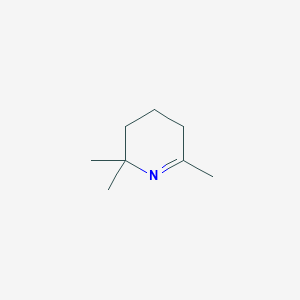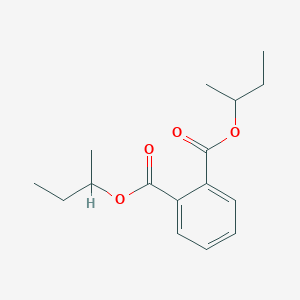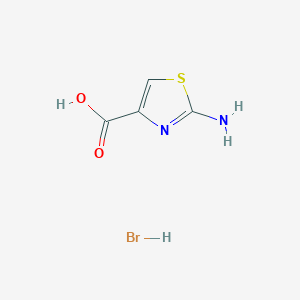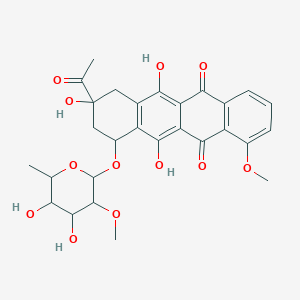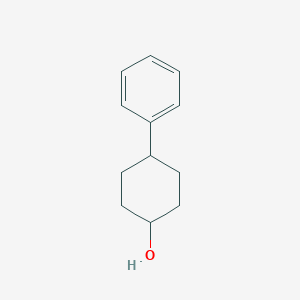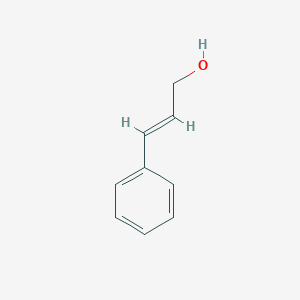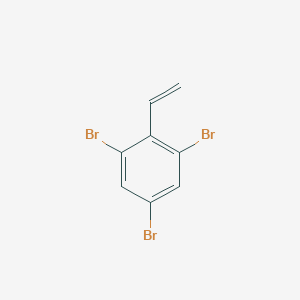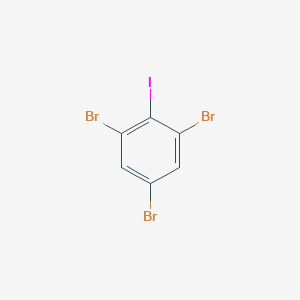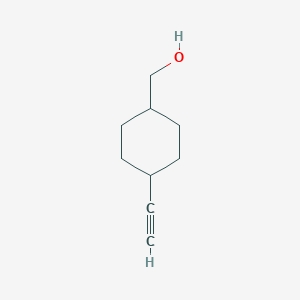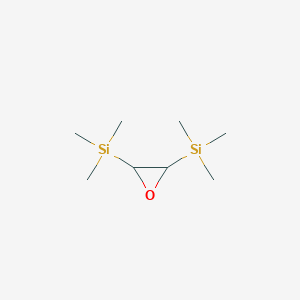
Oxirane, 2,3-di(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2,3-di(trimethylsilyl)-, also known as TMS glycidyl ether, is a chemical compound widely used in scientific research. It is a versatile reagent that can be used in various reactions, including epoxidation, ring-opening polymerization, and cross-coupling reactions. TMS glycidyl ether is a colorless liquid with a molecular weight of 206.4 g/mol and a boiling point of 100-102°C.
Mecanismo De Acción
The mechanism of action of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in epoxidation reactions involves the attack of the double bond of an alkene by the oxygen atom of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether. This leads to the formation of an oxirane ring and the displacement of the trimethylsilyl group. In ring-opening polymerization reactions, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether acts as a monomer, where the oxirane ring is opened by a nucleophile, leading to the formation of a polymer chain. In cross-coupling reactions, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is used to functionalize organic molecules by reacting with a metal catalyst.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether on living organisms. However, studies have shown that Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether can be toxic to aquatic organisms and may cause irritation to the skin and eyes upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether has several advantages in laboratory experiments. It is a versatile reagent that can be used in various reactions, and its synthesis method is simple and efficient. Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is also stable under normal laboratory conditions and can be easily stored for long periods. However, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether has some limitations. It is highly reactive and can be hazardous if not handled properly. It is also expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for the use of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in scientific research. One possible direction is the development of new synthetic methods using Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether as a reagent. Another direction is the exploration of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in new reactions and applications. Additionally, there is a need for further studies on the toxicity and safety of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether to living organisms.
Métodos De Síntesis
The synthesis of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether involves the reaction between glycidol and trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether as the main product. The synthesis method is simple, efficient, and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is widely used in scientific research due to its versatile reactivity. It is commonly used in epoxidation reactions, where it is used as a source of epoxy groups. Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether can also be used in ring-opening polymerization reactions, where it acts as a monomer. Additionally, it can be used in cross-coupling reactions, where it is used to functionalize organic molecules.
Propiedades
Número CAS |
114693-79-7 |
|---|---|
Nombre del producto |
Oxirane, 2,3-di(trimethylsilyl)- |
Fórmula molecular |
C8H20OSi2 |
Peso molecular |
188.41 g/mol |
Nombre IUPAC |
trimethyl-(3-trimethylsilyloxiran-2-yl)silane |
InChI |
InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 |
Clave InChI |
BLHJQWDMOSRHSN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1C(O1)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C1C(O1)[Si](C)(C)C |
Otros números CAS |
56920-28-6 |
Sinónimos |
trimethyl-(3-trimethylsilyloxiran-2-yl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



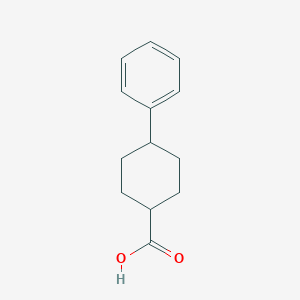

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
